molecular formula C10H11IO3 B3136913 3-Ethoxy-5-iodo-4-methoxybenzaldehyde CAS No. 428483-80-1

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Cat. No.: B3136913
CAS No.: 428483-80-1
M. Wt: 306.1 g/mol
InChI Key: SZSDORNKIQDWJU-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzaldehyde, featuring ethoxy, iodo, and methoxy substituents on the benzene ring

Preparation Methods

The synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde typically involves the iodination of 3-ethoxy-4-methoxybenzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position on the benzene ring .

Chemical Reactions Analysis

3-Ethoxy-5-iodo-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Ethoxy-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

3-Ethoxy-5-iodo-4-methoxybenzaldehyde can be compared to other similar compounds such as:

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Both compounds have methoxy and aldehyde groups, but vanillin lacks the ethoxy and iodo substituents.

    3-Hydroxy-4-methoxybenzaldehyde: This compound is similar but has a hydroxy group instead of an ethoxy group and lacks the iodine atom.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSDORNKIQDWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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